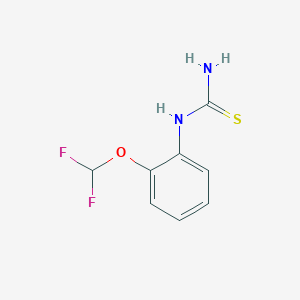

1-(2-(Difluoromethoxy)phenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(difluoromethoxy)phenyl]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2OS/c9-7(10)13-6-4-2-1-3-5(6)12-8(11)14/h1-4,7H,(H3,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYOJFHAAGZRNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=S)N)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Difluoromethoxy Phenyl Thiourea and Its Analogues

Direct Synthesis Approaches to N-Arylthioureas

Condensation Reactions Involving Amines and Thiocyanate (B1210189) Precursors

A foundational method for synthesizing N-arylthioureas involves the direct reaction of an aryl amine with a thiocyanate salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). nih.govglobalresearchonline.net This reaction is typically performed in the presence of an acid, which facilitates the in-situ formation of isothiocyanic acid (HNCS). The aryl amine then acts as a nucleophile, attacking the isothiocyanic acid to form the desired thiourea (B124793) derivative.

The general mechanism involves the protonation of the thiocyanate anion, followed by nucleophilic attack from the amine. This one-pot approach is advantageous due to the ready availability and stability of the thiocyanate precursors. researchgate.netsemanticscholar.org Studies have shown that various substituted anilines can be converted to their corresponding phenylthiourea (B91264) derivatives in moderate to good yields using this method. researchgate.net

Table 1: Examples of N-Arylthiourea Synthesis from Amines and Thiocyanate Salts

| Starting Amine | Thiocyanate Salt | Acid/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline (B41778) | NH₄SCN | Acetic Acid | N-Phenylthiourea | Moderate-Good | researchgate.net |

| Substituted Anilines | NH₄SCN | Water | Substituted N-Phenylthioureas | 37-44 | globalresearchonline.net |

| Amine Hydrochlorides | KSCN | Not Specified | Primary Thioureas | Not Specified | nih.gov |

Utilization of Isothiocyanate Intermediates in Thiourea Formation

The most prevalent and versatile method for preparing N,N'-disubstituted thioureas is the reaction between an amine and an isothiocyanate. researchgate.netnih.gov This approach involves the nucleophilic addition of the primary amine, in this case, 2-(difluoromethoxy)aniline (B1298309), to the electrophilic carbon atom of an isothiocyanate. To synthesize the target compound, 2-(difluoromethoxy)phenyl isothiocyanate would be the key intermediate.

The synthesis of this isothiocyanate intermediate from the corresponding primary amine, 2-(difluoromethoxy)aniline, can be achieved through several methods:

Reaction with Carbon Disulfide (CS₂) : The amine is treated with CS₂ in the presence of a base (e.g., ammonia, NaOH, or triethylamine) to form a dithiocarbamate (B8719985) salt. tandfonline.comorgsyn.org This salt is then decomposed to the isothiocyanate using a desulfurizing agent, such as lead nitrate, ethyl chloroformate, or cyanuric chloride. tandfonline.comorgsyn.orgbeilstein-journals.org

Reaction with Thiophosgene (B130339) (CSCl₂) : A direct but hazardous method due to the high toxicity of thiophosgene. tandfonline.com

Modern Desulfurization Reagents : Newer, safer protocols use reagents like di-tert-butyl dicarbonate (Boc₂O), propane phosphonic acid anhydride (T3P®), or 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) to convert the in-situ-formed dithiocarbamate to the isothiocyanate. organic-chemistry.orgcbijournal.comnih.gov

Once the 2-(difluoromethoxy)phenyl isothiocyanate is formed, its reaction with ammonia or a primary/secondary amine yields the corresponding thiourea. This two-step process offers high purity and excellent yields. researchgate.netresearchgate.net

Table 2: Reagents for Converting Aryl Amines to Aryl Isothiocyanates

| Reagent System | Description | Advantages | Reference |

|---|---|---|---|

| CS₂ / NH₃ / Pb(NO₃)₂ | Classical method involving dithiocarbamate formation and decomposition. | Established procedure. | orgsyn.org |

| CS₂ / NaOH / ClCO₂Et | Kaluza method modification; forms dithiocarbamate, then treated with ethyl chloroformate. | Straightforward, good yields. | tandfonline.com |

| CS₂ / K₂CO₃ / TCT | One-pot process in aqueous conditions using cyanuric chloride (TCT) for desulfurization. | Facile, suitable for scale-up, works for electron-deficient amines. | beilstein-journals.org |

| TCDI | 1,1'-Thiocarbonyldiimidazole (B131065), a safer alternative to thiophosgene. | Solid, stable, and less hazardous reagent. | nih.gov |

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

To improve reaction times and yields, microwave-assisted organic synthesis (MAOS) has been applied to the formation of thioureas. Microwave irradiation can dramatically accelerate the rate of chemical reactions by efficiently heating the solvent and reactants. nih.gov This technology has been successfully used in the synthesis of isothiocyanates from dithiocarbamates, significantly reducing reaction times from hours to minutes. nih.gov The synthesis of N-heterocycles, a related field, has also seen vast improvements with microwave assistance, suggesting its applicability to the amine-isothiocyanate coupling step as well. wikipedia.org This enhanced efficiency makes MAOS an attractive method for the rapid generation of libraries of thiourea analogs for further study.

Precursor Design and Generation of Difluoromethoxylated Aryl Amines

The synthesis of the target molecule is critically dependent on the availability of the key starting material, 2-(difluoromethoxy)aniline. The introduction of the difluoromethoxy (-OCHF₂) group onto the aromatic ring is a key strategic step.

Synthesis of 2-(Difluoromethoxy)aniline Derivatives

The primary precursor, 2-(difluoromethoxy)aniline, is typically synthesized from 2-aminophenol (B121084). The crucial step is the difluoromethylation of the phenolic hydroxyl group. This transformation introduces the OCHF₂ moiety, which is valued in medicinal chemistry for its unique electronic properties and its role as a lipophilic bioisostere of hydroxyl or thiol groups. thieme-connect.com

Several methods have been developed for the O-difluoromethylation of phenols:

Using Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) : This is a common and practical method where the stable, inexpensive salt serves as a difluorocarbene (:CF₂) precursor upon heating. orgsyn.org The reaction is typically carried out in the presence of a base.

With Difluorobromoacetic Acid : Under visible-light photoredox catalysis, difluorobromoacetic acid can also serve as an effective source of difluorocarbene for the difluoromethylation of phenols. researchgate.netacs.org

Using S-(Difluoromethyl)sulfonium Salts : These bench-stable reagents can transfer a difluorocarbene group to phenols in the presence of a base like lithium hydroxide. nih.gov

With Ethyl Bromodifluoroacetate : This reagent can achieve chemoselective difluoromethylation of phenols and thiols, proceeding through a nucleophilic substitution pathway rather than a carbene intermediate. thieme-connect.com

Table 3: Selected Reagents for O-Difluoromethylation of Phenols

| Reagent | Conditions | Mechanism | Advantages | Reference |

|---|---|---|---|---|

| Sodium Chlorodifluoroacetate | Heat, Base | Difluorocarbene (:CF₂) | Readily available, stable, non-toxic. | orgsyn.org |

| Difluorobromoacetic Acid | Visible Light, Photocatalyst | Difluorocarbene (:CF₂) | Mild conditions, uses inexpensive reagent. | acs.org |

| S-(Difluoromethyl)sulfonium Salt | Base (e.g., LiOH) | Difluorocarbene (:CF₂) | Bench-stable reagent, good to excellent yields. | nih.gov |

| Ethyl Bromodifluoroacetate | Base (e.g., K₂CO₃) | Nucleophilic Substitution | Chemoselective, scalable process. | thieme-connect.com |

Formation of Activated Thiocarbonyl Transfer Reagents

Activated thiocarbonyl transfer reagents are essential for converting the primary amine group of 2-(difluoromethoxy)aniline into a reactive intermediate suitable for thiourea synthesis, often by forming an isothiocyanate in situ. These reagents provide the C=S moiety.

Key reagents include:

Carbon Disulfide (CS₂) : As mentioned, CS₂ reacts with amines to form dithiocarbamates, which are precursors to isothiocyanates. This is a widely used, atom-economical method. nih.govorganic-chemistry.org

Thiophosgene (CSCl₂) : A highly reactive but also highly toxic and corrosive liquid used for the direct conversion of primary amines to isothiocyanates. researchgate.net

1,1'-Thiocarbonyldiimidazole (TCDI) : TCDI is a stable, crystalline solid that serves as a much safer and easier-to-handle alternative to thiophosgene. nih.govwikipedia.org It reacts with amines to form an N-thiocarbonylimidazole intermediate, which can then react with another amine to form an unsymmetrical thiourea.

1-(Methyldithiocarbonyl)imidazole : This has been shown to be an effective thiocarbonyl transfer reagent for the synthesis of various thioureas under mild conditions. researchgate.net

The choice of reagent depends on the desired reactivity, safety considerations, and the specific functional groups present in the substrate. For a molecule like 2-(difluoromethoxy)aniline, milder reagents such as TCDI or a two-step procedure involving CS₂ are generally preferred over thiophosgene. nih.govorganic-chemistry.org

Functionalization and Structural Diversification Strategies

The thiourea core, (R¹R²N)(R³R⁴N)C=S, is a versatile pharmacophore that allows for extensive structural modifications. Its ability to form strong hydrogen bonds and coordinate with metal ions makes it a valuable scaffold in medicinal chemistry. The diversification of the lead compound, 1-(2-(difluoromethoxy)phenyl)thiourea, can be achieved through several key synthetic strategies.

The nitrogen atoms of the thiourea group are nucleophilic and can be readily functionalized through acylation and alkylation, allowing for the introduction of a wide variety of substituents.

N-Acylation: The synthesis of N-acyl thiourea derivatives is a well-established method for structural diversification. nih.govnih.gov A common and efficient route involves the reaction of an appropriately substituted benzoyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate, in an anhydrous solvent like acetone. mdpi.com This reaction generates a reactive acyl isothiocyanate intermediate in situ. Subsequent nucleophilic addition of an amine, in this case, 2-(difluoromethoxy)aniline, to the isothiocyanate furnishes the desired N-acyl thiourea derivative. nih.govmdpi.com The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly improve the yield of this two-step, one-pot synthesis. mdpi.com

The general mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway involving a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The flexibility of this synthesis allows for the incorporation of various acyl groups, thereby modulating the electronic and steric properties of the final molecule. The resulting N-acyl thiourea moiety often adopts a conformation stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen atom, forming a stable six-membered ring. nih.gov

| Acyl Chloride | Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzoyl chloride | 2-(Trifluoromethyl)aniline | KSCN, dry acetone | 1-(4-Chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea | - | nih.gov |

| 2,4-Dichlorobenzoyl chloride | 4-Aminoacetophenone | KSCN, dry acetone, reflux | N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | Good | nih.gov |

| 2-((4-Methoxyphenoxy)methyl)benzoyl chloride | Heterocyclic amines | NH₄SCN, anhydrous acetone, TBAB | N-acyl thiourea derivatives | 76% (optimized) | mdpi.com |

N-Alkylation: While N-acylation is more extensively documented for this class of compounds, N-alkylation represents another viable path for diversification. Standard alkylation methods can be employed, typically involving the deprotonation of the thiourea nitrogen with a suitable base followed by reaction with an alkyl halide. The introduction of N-aralkyl groups, in particular, can enhance the affinity of molecules for certain biological targets by increasing bulky, hydrophobic moieties. nih.gov The specific regioselectivity of alkylation would depend on the relative acidity of the two N-H protons and the reaction conditions employed.

Altering the substituents on the phenyl ring of this compound is a powerful strategy to fine-tune the molecule's properties. The difluoromethoxy (OCF₂H) group itself imparts unique characteristics; it is less lipophilic than the trifluoromethyl group and can act as a hydrogen bond donor. researchgate.net The synthesis of analogs with various substituents allows for a systematic investigation of structure-activity relationships (SAR).

| Substituent (X) on Phenyl Ring | Electronic Effect | Steric Effect | Potential Impact on Properties |

|---|---|---|---|

| -H (Parent) | Neutral | Minimal | Baseline reference |

| -Cl, -Br | Electron-withdrawing (inductive), Weakly deactivating | Moderate | Increases lipophilicity, potential for halogen bonding |

| -NO₂ | Strongly electron-withdrawing, Deactivating | Moderate | Increases acidity of N-H, potential H-bond acceptor |

| -CF₃ | Strongly electron-withdrawing, Deactivating | Large | Significantly increases lipophilicity |

| -CH₃ | Electron-donating (inductive/hyperconjugation), Activating | Moderate | Increases lipophilicity, can be metabolized |

| -OCH₃ | Electron-donating (resonance), Activating | Moderate | Potential H-bond acceptor |

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.gov Thioureas and their precursors are excellent substrates for MCRs, enabling the rapid construction of complex heterocyclic scaffolds.

A relevant example is the one-pot, three-component synthesis of 2-iminothiazoles. nih.gov This reaction can proceed by first forming an N,N'-disubstituted thiourea in situ from an amine and an isothiocyanate. This thiourea then acts as a nucleophile, reacting with a third component, such as a nitroepoxide. nih.gov The proposed mechanism involves the initial nucleophilic attack of the thiourea's sulfur atom on the epoxide, followed by elimination and subsequent intramolecular cyclization to form the thiazole (B1198619) ring. nih.gov Such strategies are highly valuable for generating molecular diversity from simple starting materials in a time- and resource-efficient manner.

Another advanced strategy involves defluorinative multi-component cascade reactions, which are particularly relevant given the difluoromethoxy group on the target compound. chemrxiv.org These reactions can utilize a photocatalytic manifold to combine trifluoromethylarenes, dienes, and various nucleophiles to rapidly generate complex molecular structures under mild conditions. chemrxiv.org Incorporating a thiourea moiety as one of the nucleophilic components in such a cascade could open novel avenues for structural diversification.

| Component 1 | Component 2 | Component 3 | Product Class | Reference |

|---|---|---|---|---|

| Amine (e.g., Ethylamine) | Isothiocyanate (e.g., Phenyl isothiocyanate) | Nitroepoxide | 2-Iminothiazole | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound. By probing the interactions of molecules with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to map out the chemical environment of each atom, thereby piecing together the molecular puzzle.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR spectroscopy would provide crucial information about the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns, and integration values, corresponding to the number of protons in a given environment. For 1-(2-(Difluoromethoxy)phenyl)thiourea, one would expect to observe distinct signals for the aromatic protons on the phenyl ring, the N-H protons of the thiourea (B124793) group, and the characteristic triplet for the proton of the difluoromethoxy (-OCHF₂) group. The coupling of the -OCHF₂ proton with the two fluorine atoms would be a key identifying feature.

¹H NMR Data Table (Hypothetical)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | Aromatic C-H |

| Data not available | Data not available | Data not available | Data not available | N-H (thiourea) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For the target molecule, signals corresponding to the thiocarbonyl (C=S) carbon, the aromatic carbons, and the carbon of the difluoromethoxy group would be expected. The carbon of the -OCHF₂ group would appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR Data Table (Hypothetical)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | C=S |

| Data not available | Aromatic C-O |

| Data not available | Aromatic C-N |

| Data not available | Aromatic C-H |

Fluorine-19 NMR (¹⁹F NMR) for Difluoromethoxy Group Analysis

¹⁹F NMR is highly specific for analyzing fluorine-containing compounds. For this compound, this technique would be essential to confirm the presence and environment of the difluoromethoxy group. A characteristic signal would be observed, and its chemical shift would be indicative of the -OCHF₂ group attached to a phenyl ring. Furthermore, the signal would likely appear as a doublet due to coupling with the single proton on the same carbon.

¹⁹F NMR Data Table (Hypothetical)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and the functional groups it contains.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum displays absorption bands at specific frequencies (wavenumbers, cm⁻¹) that correspond to particular functional groups. For this compound, key vibrational bands would include N-H stretching of the amine groups, C-H stretching of the aromatic ring, C=S stretching of the thiocarbonyl group, and strong C-F and C-O stretching from the difluoromethoxy group.

FT-IR Data Table (Hypothetical)

| Wavenumber (ν) cm⁻¹ | Assignment |

|---|---|

| Data not available | N-H Stretch |

| Data not available | Aromatic C-H Stretch |

| Data not available | C=S Stretch |

| Data not available | C-F Stretch |

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule, providing a detailed fingerprint of its structure. For this compound, Raman spectroscopy serves to identify and characterize its key functional groups and probe intermolecular interactions within its crystal lattice. The vibrational frequencies of thiourea and its derivatives are well-documented, allowing for precise band assignments. researchgate.netnih.gov

Key applications for this compound include:

Identification of the Thiourea Moiety: The thiourea group (-NH-C(S)-NH-) exhibits several characteristic Raman bands. The C=S stretching vibration, typically observed in the 700-850 cm⁻¹ region, is a key indicator of the thiourea backbone. scite.ai The C-N stretching vibrations, often coupled with N-H bending modes, appear in the 1300-1500 cm⁻¹ range. researchgate.net Shifts in these bands compared to unsubstituted thiourea can provide insights into the electronic effects of the 2-(difluoromethoxy)phenyl substituent.

Characterization of the Aromatic Ring: The phenyl group displays distinct Raman signals, including the ring breathing mode around 1000 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹. The substitution pattern on the ring influences the exact position and intensity of these bands.

Detection of the Difluoromethoxy Group: The C-F stretching vibrations of the difluoromethoxy (-OCHF₂) group are expected to produce strong Raman bands, typically in the 1000-1200 cm⁻¹ region.

Analysis of Hydrogen Bonding: Intermolecular hydrogen bonds, particularly the N-H···S interactions common in thioureas, cause noticeable shifts in the vibrational frequencies of the involved groups. researchgate.netnih.gov The N-H stretching bands, found in the 3100-3400 cm⁻¹ region, may broaden or shift to lower wavenumbers upon hydrogen bond formation. Low-frequency Raman spectroscopy (below 150 cm⁻¹) can also probe the lattice phonons, which are collective vibrations of the crystal lattice that are highly sensitive to the strength and geometry of intermolecular interactions. nih.gov

Table 1: Predicted Characteristic Raman Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Thiourea (Amine) | 3100 - 3400 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C-N Stretch / N-H Bend | Thiourea | 1300 - 1500 |

| C-F Stretch | Difluoromethoxy | 1000 - 1200 |

| C-O-C Stretch | Ether Linkage | 1050 - 1250 |

| Ring Breathing | Phenyl Ring | ~1000 |

| C=S Stretch | Thiourea (Thione) | 700 - 850 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Validation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺).

The calculated monoisotopic mass of this compound (C₈H₈F₂N₂OS) is 234.0328 g/mol .

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions for MS analysis. The subsequent fragmentation of the molecular ion provides structural information. The fragmentation pathways for phenylthiourea (B91264) derivatives are influenced by the stability of the resulting ions and neutral losses. acs.orgresearchgate.net

The expected fragmentation pattern for this compound would likely involve several key bond cleavages:

Cleavage of the Thiourea Linker: A primary fragmentation pathway involves the cleavage of the C-N bond between the phenyl ring and the thiourea moiety. This can lead to the formation of the [C₇H₅F₂O]⁺ ion corresponding to the 2-(difluoromethoxy)phenyl fragment, or the [CH₄N₂S]⁺ ion from the thiourea portion.

Loss of the Difluoromethoxy Group: Fragmentation can occur at the ether linkage, leading to the loss of a difluoromethoxy radical (•OCHF₂) or a neutral loss of CHF₂OH after rearrangement.

Formation of Isothiocyanate: A common rearrangement in thioureas under mass spectrometric conditions is the formation of an isothiocyanate ion, [RNCS]⁺, which in this case would be the 2-(difluoromethoxy)phenyl isothiocyanate ion. researchgate.net

Fragmentation of the Phenyl Ring: Subsequent fragmentation of the aromatic portion can occur, involving losses of common small molecules like CO.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted Fragment Structure | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ (Molecular Ion) | C₈H₈F₂N₂OS⁺ | 234.03 |

| [M - NH₂]⁺ | C₈H₆F₂NOS⁺ | 218.01 |

| [2-(difluoromethoxy)phenyl isothiocyanate]⁺ | C₈H₅F₂NOS⁺ | 217.00 |

| [2-(difluoromethoxy)phenyl]⁺ | C₇H₅F₂O⁺ | 159.03 |

| [M - OCHF₂]⁺ | C₇H₇N₂S⁺ | 151.04 |

| [thiourea]⁺ | CH₄N₂S⁺ | 76.01 |

X-ray Crystallography for Solid-State Structure and Conformation

Single-Crystal X-ray Diffraction for Molecular Geometry Determination

The thiourea core (S-C-N₂) is expected to be essentially planar. The C=S double bond length is typically in the range of 1.67–1.71 Å, and the C-N bond lengths are intermediate between single and double bonds (around 1.33–1.35 Å), indicating significant π-electron delocalization across the N-C-N system. The bond angles around the central carbon atom are expected to be close to 120°, consistent with sp² hybridization. The geometry of the phenyl ring would largely conform to a standard aromatic system, though minor distortions may be induced by the bulky and electronegative difluoromethoxy substituent.

Table 3: Predicted Molecular Geometry Parameters for this compound

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=S | ~1.68 Å |

| Bond Length | C(S)-N(H) | ~1.35 Å |

| Bond Length | C(S)-N(H-phenyl) | ~1.34 Å |

| Bond Length | N-C(phenyl) | ~1.42 Å |

| Bond Angle | N-C-N | ~118° |

| Bond Angle | N-C=S | ~121° |

Analysis of Intermolecular Hydrogen Bonding Networks

For this compound, two N-H groups are available to act as hydrogen bond donors. It is highly probable that these groups will participate in N-H···S hydrogen bonds. Common motifs observed in related crystal structures include:

Centrosymmetric Dimers: Two molecules can form a cyclic dimer through a pair of N-H···S bonds, creating a characteristic R²₂(8) graph set motif.

Chains or Ribbons: Molecules can link into one-dimensional chains via successive N-H···S interactions.

The presence of the difluoromethoxy group could potentially introduce weaker C-H···S or C-H···F interactions, further stabilizing the crystal packing. The analysis of these networks is fundamental to understanding the solid-state properties of the compound.

Conformational Analysis and Torsional/Dihedral Angle Studies

In similar structures, this dihedral angle can vary significantly, often ranging from 40° to 85°, indicating a non-coplanar arrangement. nih.govrsc.org This twisted conformation is typically a result of minimizing steric hindrance between the hydrogen atom on the amine and the ortho-substituent on the phenyl ring (in this case, the difluoromethoxy group).

Furthermore, the thiourea unit itself can exhibit conformational isomerism related to the orientation of the N-H bonds relative to the C=S bond (cis or trans). nih.govresearchgate.net While the trans-trans conformation is often favored in solution for efficient hydrogen bonding, solid-state packing forces can stabilize other conformers. nih.gov X-ray crystallography provides a definitive snapshot of the lowest energy conformation adopted within the crystal lattice.

Polymorphism and Co-crystallization Studies

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can exhibit different physicochemical properties, such as melting point, solubility, and stability. While no specific polymorphs of this compound have been reported in the literature, the potential for polymorphism exists due to the molecule's conformational flexibility and its capacity to form various hydrogen-bonding networks. Screening for polymorphs by varying crystallization conditions (e.g., solvent, temperature, cooling rate) would be a critical step in the solid-state characterization of this compound.

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule with a second, different molecule (a "coformer") in a specific stoichiometric ratio within the same crystal lattice. rsc.org This approach is widely used to modify properties like solubility and stability. Given the strong hydrogen-bonding capabilities of the thiourea moiety (N-H donors and C=S acceptor), this compound is an excellent candidate for forming co-crystals with coformers that possess complementary functional groups, such as carboxylic acids or pyridines. Such studies could yield new solid forms with tailored properties. mdpi.comnih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. By calculating properties based on the molecule's electron density, DFT offers a balance between accuracy and computational cost, making it ideal for studying complex molecules like thiourea (B124793) derivatives rsc.orgresearchgate.net. For 1-(2-(Difluoromethoxy)phenyl)thiourea, DFT calculations can elucidate its geometry, orbital energies, electronic properties, and spectroscopic features.

The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. For substituted diphenylthioureas, this process is critical for identifying the most stable molecular conformations, which are primarily dictated by the rotational barriers around the C–N bonds of the thiourea backbone nih.gov.

Typically, diphenylthiourea derivatives can exist in several conformations, most notably the cis-trans (CT) and trans-trans (TT) forms, referring to the orientation of the N-H protons relative to the thiocarbonyl (C=S) group. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to perform these optimizations researchgate.net. The calculations would reveal the key structural parameters—bond lengths, bond angles, and dihedral angles—for the most stable conformer of this compound. The presence of the bulky and electronegative difluoromethoxy group at the ortho position of the phenyl ring is expected to significantly influence the preferred conformation through steric hindrance and electronic effects.

Table 1: Illustrative Optimized Geometrical Parameters for a Phenylthiourea (B91264) Derivative This table presents typical data obtained from a DFT geometry optimization. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=S | 1.685 | N-C-N | 117.5 |

| C-N1 | 1.380 | C-N-H | 120.1 |

| C-N2 | 1.382 | C-N-C(phenyl) | 126.8 |

| N-H | 1.015 | S-C-N-C (Dihedral) | 179.5 |

| C(phenyl)-O | 1.365 | ||

| C-F | 1.350 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons mdpi.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO mdpi.comwuxiapptec.com. For a related compound, 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU), DFT calculations determined a HOMO-LUMO gap of 2.12 eV, indicating significant chemical reactivity researchgate.netjoasciences.com. A similar analysis for this compound would map the electron density distribution of these orbitals and calculate their energy levels, providing insight into the molecule's electronic transitions and kinetic stability.

Table 2: Frontier Molecular Orbital Energies for an Analogous Thiourea Compound (4TFMPTU) Data sourced from a computational study on 4-Trifluoromethyl Phenyl Thiourea, a structurally related compound. researchgate.netjoasciences.com

| Molecular Orbital | Energy (eV) |

| EHOMO | -6.01 |

| ELUMO | -3.89 |

| Energy Gap (ΔE) | 2.12 |

Global electronic properties such as Ionization Potential (IP) and Electron Affinity (EA) can be derived from the energies of the frontier orbitals. According to Koopmans' theorem, the IP can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO), and the EA can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO).

Ionization Potential (IP) is the energy required to remove an electron from a molecule. A lower IP indicates that the molecule is a better electron donor.

Electron Affinity (EA) is the energy released when an electron is added to a molecule. A higher EA suggests the molecule is a better electron acceptor.

These values are crucial for predicting how this compound will behave in charge-transfer interactions researchgate.netsciforum.net.

Table 3: Calculated Electronic Properties for an Analogous Thiourea Compound (4TFMPTU) Values derived from the HOMO/LUMO energies of 4-Trifluoromethyl Phenyl Thiourea. researchgate.netjoasciences.com

| Property | Formula | Calculated Value (eV) |

| Ionization Potential (IP) | IP ≈ -EHOMO | 6.01 |

| Electron Affinity (EA) | EA ≈ -ELUMO | 3.89 |

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating nuclear magnetic shielding tensors, from which NMR chemical shifts (δ) can be derived researchgate.netresearchgate.net. For this compound, predicting the ¹H, ¹³C, and especially the ¹⁹F NMR chemical shifts is of high interest. The predicted ¹⁹F shift would be particularly sensitive to the electronic environment created by the difluoromethoxy group and its spatial orientation nih.govworktribe.com.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed by calculating the second derivatives of the energy with respect to atomic positions. The resulting harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic vibrations mdpi.com. These calculations help in assigning the vibrational modes of key functional groups, such as the N-H stretching, C=S stretching, and C-F stretching modes within the molecule.

From the fundamental electronic properties (IP and EA), a suite of global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, rooted in conceptual DFT, provide a quantitative framework for reactivity researchgate.netjoasciences.com.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. It is calculated as η = (IP - EA) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / η).

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η).

Nucleophilicity Index (N): A measure of the electron-donating capability of a molecule.

Analysis of these descriptors for a related compound, 4TFMPTU, showed it to be a soft molecule with a high electrophilicity index, suggesting it is susceptible to electronic transitions and nucleophilic attack researchgate.netjoasciences.com.

Table 4: Global Reactivity Descriptors for an Analogous Thiourea Compound (4TFMPTU) Values calculated from the IP and EA of 4-Trifluoromethyl Phenyl Thiourea. researchgate.netjoasciences.com

| Descriptor | Formula | Calculated Value (eV) |

| Electronegativity (χ) | (IP + EA) / 2 | 4.95 |

| Chemical Hardness (η) | (IP - EA) / 2 | 1.06 |

| Global Softness (S) | 1 / η | 0.94 |

| Electrophilicity Index (ω) | χ² / (2η) | 11.56 |

Chemical Reactivity and Transformation Studies of 1 2 Difluoromethoxy Phenyl Thiourea

Reactions at the Thiourea (B124793) Moiety

The thiourea group, with its nucleophilic sulfur atom and reactive N-H protons, is the primary site for many chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the attached 2-(difluoromethoxy)phenyl ring.

Electrophilic Additions and Cycloaddition Reactions

The sulfur atom of the thiourea moiety is nucleophilic and readily attacks electrophiles. This reactivity is fundamental to many of its chemical transformations. For instance, in reactions with alkyl halides, the sulfur atom acts as the nucleophile to displace the halide, forming an isothiouronium salt. pearson.comwikipedia.org This initial S-alkylation is a key step in various synthetic applications. nih.gov

Thioureas can also participate in cycloaddition reactions. While specific studies on 1-(2-(Difluoromethoxy)phenyl)thiourea are not prevalent, the thiourea core is known to engage in [3+2] cycloadditions with donor-acceptor cyclopropanes, providing a route to 2-amino-4,5-dihydrothiophenes. researchgate.net In these reactions, the thiourea provides the C=S double bond for the cycloaddition. researchgate.net Furthermore, chiral thiourea derivatives are widely used as organocatalysts to promote various asymmetric cycloaddition reactions, including [3+2] and [4+2] cycloadditions, by activating electrophiles through hydrogen bonding. nih.govrsc.org This catalytic activity highlights the ability of the N-H protons to engage with electrophilic partners. nih.gov The general reactivity suggests that the thiourea moiety in this compound could undergo similar transformations.

Table 1: Examples of Cycloaddition Reactions Involving Thiourea Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| [3+2] Cycloaddition | Donor-Acceptor Cyclopropanes, Thiourea | Yb(OTf)3 | 2-Amino-4,5-dihydrothiophenes |

| [4+2] Cycloaddition (Diels-Alder) | 2H-pyran-2,5-diones, Nitrostyrenes | Cinchona-derived thiourea | Bridged bicyclic lactones |

Nucleophilic Substitutions and Rearrangements

The thiourea functional group can undergo nucleophilic substitution reactions, although this is less common than electrophilic attack at the sulfur. The photoinduced reaction of aryl halides with the thiourea anion can lead to the formation of arene thiolate ions via a radical nucleophilic substitution (SRN1) mechanism. acs.orgmdma.ch

Rearrangement reactions involving aryl thioureas have also been observed. For example, during the reaction of N-substituted thioureas with α-bromo-1,3-diketones, an unexpected rearranged product can be formed through a 1,5-C→N acyl group migration in the S-alkylated open-chain intermediate. nih.gov Another notable transformation is the Hugerschoff reaction, where arylthioureas undergo intramolecular cyclization upon reaction with electrophilic bromine sources to produce 2-aminobenzothiazoles. researchgate.net Additionally, a novel stereospecific 1,2-aryl migration has been reported during the bromination of β-aryl alcohols in the presence of thiourea additives. nih.gov

Oxidation and Reduction Chemistry of the Thiocarbonyl Group

The thiocarbonyl group (C=S) in thioureas is susceptible to oxidation by various oxidizing agents, leading to a range of products depending on the reaction conditions. researchgate.net Mild oxidation can yield formamidine disulfides. researchgate.net For instance, the oxidation of phenyl thiourea with pyridinium chlorochromate (PCC) in an acidic medium results in the formation of formamidine disulfide. gsconlinepress.com However, the direct oxidation of thioureas can be challenging and often leads to desulfurized products, such as the corresponding urea (B33335). nih.gov The preparation of stable thiourea S-oxides is difficult due to undesired overoxidation reactivity, which is influenced by strong π-donation from the nitrogen atoms. nih.gov The rate of oxidation of substituted thioureas is influenced by the nature of the substituent on the aryl ring. researchgate.net

Conversely, the thiocarbonyl group can be involved in reductive processes. Thiourea itself is known to reduce peroxides to diols and is used in the reductive workup of ozonolysis to yield carbonyl compounds. wikipedia.org Thiourea dioxide, a derivative, is a commercially available reducing agent used for the chemoselective reduction of aromatic nitroaldehydes and ketones to the corresponding nitroalcohols. researchgate.net

Table 2: Oxidation Products of Aryl Thioureas

| Oxidizing Agent | Conditions | Major Product(s) |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Acidic, aq. DMF | Formamidine disulfide |

| Bromine (Br₂) | Acetic Acid | 2-Aminobenzothiazole (B30445) (via cyclization) |

| Hydrogen Peroxide (H₂O₂) | Varies | Urea, Formamidinium bisulfate |

Reactivity of the Difluoromethoxyphenyl Moiety

Chemical Stability and Decomposition Pathways of the Difluoromethoxy Group

The difluoromethoxy group is a key structural motif in medicinal chemistry, largely due to its enhanced metabolic stability compared to a methoxy (B1213986) (OCH₃) group. nih.govspringernature.com The strong carbon-fluorine bonds make the OCF₂H group resistant to oxidative metabolism, which is often a major decomposition pathway for methoxy-containing compounds. nih.gov Aryl difluoromethyl ethers are generally stable compounds that can be isolated using standard techniques like silica gel chromatography. nih.gov

While robust, the difluoromethoxy group is not completely inert. Its stability can be influenced by the electronic environment. For instance, the introduction of an electron-withdrawing OCF₂H group onto an aryl ring can increase the rate of hydrolysis of other functional groups attached to the ring, such as a sulfamate ester, by lowering the pKa of the corresponding phenol. However, the C-O bond of the ether itself is generally stable under these conditions. Information on specific decomposition pathways under harsh chemical conditions (e.g., strong acids or bases at high temperatures) is limited, but it is considered a very stable functional group for most synthetic and biological applications. researchgate.net

Catalyst-Mediated Transformations Involving this compound

While specific research on the catalyst-mediated transformations of this compound is not extensively documented in publicly available literature, its chemical structure, featuring a reactive thiourea moiety and an electron-withdrawing difluoromethoxy-substituted aryl group, suggests its potential participation in a variety of catalytic reactions. The reactivity can be inferred from studies on analogous aryl thiourea compounds. These transformations typically fall into three main categories: the use of the thiourea as an organocatalyst, its function as a ligand in transition-metal catalysis, and its role as a substrate in catalytic cyclization and desulfurization reactions.

Organocatalytic Potential

Thiourea derivatives have emerged as a significant class of organocatalysts, primarily functioning as powerful hydrogen-bond donors. wikipedia.org The two N-H protons of the thiourea group can form bidentate hydrogen bonds with electrophilic substrates, such as carbonyls and imines, thereby activating them towards nucleophilic attack. wikipedia.orglibretexts.org The presence of electron-withdrawing substituents on the aryl ring enhances the acidity of the N-H protons, leading to stronger hydrogen bonding and increased catalytic activity. wikipedia.org

The 2-(difluoromethoxy)phenyl group in this compound is expected to be electron-withdrawing, which would enhance its potential as a hydrogen-bond donor catalyst. This property makes it a candidate for catalyzing a range of organic transformations, including:

Michael Additions: Catalyzing the addition of nucleophiles to α,β-unsaturated carbonyl compounds. libretexts.org

Diels-Alder Reactions: Activating dienophiles towards cycloaddition with dienes.

Mannich Reactions: Promoting the reaction of an aldehyde, an amine, and a ketone. libretexts.org

Strecker Reactions: Facilitating the synthesis of α-aminonitriles. acs.org

Role as a Ligand in Transition-Metal Catalysis

The sulfur atom in the thiourea moiety is a soft donor and can effectively coordinate with various transition metals, making aryl thioureas valuable ligands in organometallic catalysis. researchgate.net Sterically bulky and electron-rich thioureas have been successfully employed as ligands for palladium, ruthenium, rhodium, and gold catalysts. acs.orgrsc.org These thiourea-ligated metal complexes have demonstrated high efficacy in a variety of cross-coupling and cyclization reactions.

This compound could potentially serve as a ligand in reactions such as:

Palladium-Catalyzed Cross-Coupling Reactions: Including Heck and Suzuki reactions, where thiourea ligands have been shown to stabilize the palladium catalyst and promote high turnover numbers. acs.orgthieme-connect.com

Gold-Catalyzed Cyclization Reactions: Gold catalysts, when coordinated with thiourea ligands, can facilitate the intramolecular cyclization of alkynes and other unsaturated systems. nih.gov

Ruthenium-Catalyzed Hydrogenation: Acylthiourea ligands have been used in ruthenium complexes for the transfer hydrogenation of carbonyl compounds. rsc.org

Substrate in Catalytic Transformations

Aryl thioureas can also act as substrates in various catalyst-mediated reactions, leading to the formation of valuable heterocyclic compounds. These transformations often involve the cyclization and/or desulfurization of the thiourea molecule.

Catalytic Cyclodesulfurization: This process involves the intramolecular cyclization of a substituted aryl thiourea with the concomitant removal of the sulfur atom, typically to form benzoxazoles or benzothiazoles. This can be achieved using various catalytic systems, including visible-light photoredox catalysis with organic dyes like eosin Y. researchgate.net For this compound, if a hydroxyl or amino group were present on the phenyl ring ortho to the thiourea linkage, it could undergo such cyclization.

Iodine-Mediated Cyclization: Molecular iodine can act as a catalyst to promote the cyclization of ortho-substituted aryl thioureas to form heterocyclic products. researchgate.net

Gold-Catalyzed Cyclization: Gold complexes can catalyze the intramolecular cyclization of thioureas containing a tethered alkyne, leading to the formation of sulfur-containing heterocycles like thioquinolines. nih.gov

Base-Mediated Cyclization: Aryl thioureas can undergo base-promoted cyclization with suitable reagents to yield heterocycles such as benzo[d] wikipedia.orgnih.govthiazines. rsc.org

The following table summarizes representative examples of catalyst-mediated transformations involving aryl thioureas that are analogous to what might be expected for this compound. It is important to note that these are illustrative examples, and the specific conditions and outcomes for this compound would require experimental verification.

| Transformation Type | Aryl Thiourea Substrate/Ligand | Catalyst | Reaction | Product Type | Reference |

|---|---|---|---|---|---|

| Organocatalysis (Michael Addition) | Chiral Bifunctional Thiourea | Itself (as catalyst) | Addition of malonates to nitroolefins | Michael Adducts | libretexts.org |

| Ligand for Pd-Catalysis (Heck Reaction) | Sterically Bulky N,N′-disubstituted cyclic thiourea | Pd(OAc)2 | Coupling of aryl halides with olefins | Stilbenes/Cinnamates | acs.org |

| Ligand for Pd-Catalysis (Suzuki Reaction) | Carboxylic-functionalized thiourea | PdCl2(MeCN)2 | Coupling of aryl bromides with arylboronic acids | Biaryls | thieme-connect.com |

| Catalytic Cyclodesulfurization | o-Phenolic thioureas | Eosin Y (Photoredox Catalyst) | Visible-light mediated cyclization | 2-Aminobenzoxazoles | researchgate.net |

| Gold-Catalyzed Cyclization | Thiourea with a pendant alkyne | [AuCl(PPh3)]/KOH | Intramolecular cyclization and rearrangement | Amino thioquinolines | nih.gov |

| Iodine-Catalyzed Cyclization | 1-[2-(hydroxymethyl)phenyl]-3-phenylthiourea | I2/H2O2 | Desulfurative cyclization | N-Aryl-4H-benzoxazin-2-amines | researchgate.net |

Coordination Chemistry and Metal Complex Formation

Ligand Design Principles and Coordination Modes

Detailed ligand design principles and specific coordination modes for 1-(2-(difluoromethoxy)phenyl)thiourea have not been documented in published research. The coordination behavior of thiourea (B124793) derivatives is generally influenced by the electronic and steric effects of their substituents. Thioureas can act as monodentate ligands, typically coordinating through the sulfur atom, or as bidentate ligands, involving both sulfur and nitrogen atoms in chelation. mdpi.commdpi.com The presence of the difluoromethoxy group at the ortho position of the phenyl ring is expected to influence the electronic properties and potentially the steric accessibility of the coordinating atoms, but specific studies to confirm these effects are not available.

There is no specific information available in the scientific literature regarding the Hard and Soft Acid-Base (HSAB) interactions of this compound with metal ions. The HSAB principle is a qualitative concept that helps in predicting the stability of metal complexes. tamu.edulibretexts.orglibretexts.org Generally, the sulfur atom in the thiourea moiety is considered a soft base, and therefore, it is expected to form stable complexes with soft Lewis acids such as Ag⁺, Hg²⁺, and Pt²⁺. tamu.eduyoutube.com Conversely, the nitrogen atoms are harder bases. The electronic modifications induced by the difluoromethoxy group could modulate the hardness or softness of these donor atoms, but without experimental or theoretical data, any statement on this matter would be purely speculative.

There are no published studies on the chelation effects or stereochemical preferences of this compound in the formation of metal complexes. Chelation, the formation of a ring structure between a ligand and a metal ion, generally leads to enhanced stability of the complex. While thiourea derivatives can act as chelating agents, the specific ability of this compound to do so, and any resulting stereochemical outcomes, have not been investigated.

Synthesis and Characterization of Metal Complexes

A search of the scientific literature did not yield any reports on the synthesis and characterization of metal complexes specifically involving this compound as a ligand. The general synthesis of thiourea-metal complexes often involves the reaction of a metal salt with the thiourea ligand in a suitable solvent. mdpi.commdpi.com Characterization typically employs techniques such as X-ray crystallography, IR spectroscopy, NMR spectroscopy, and UV-Vis spectroscopy to determine the structure and bonding within the complex. mdpi.commdpi.com

No specific research articles or data could be found on the synthesis and characterization of transition metal complexes with this compound. While the coordination chemistry of other substituted phenylthioureas with transition metals has been explored, this specific derivative remains uninvestigated in this context. researchgate.net

There is no information available in the scientific literature concerning the formation of main group metal adducts or coordination polymers with this compound.

Mechanistic Investigations of Ligand-Metal Interactions

No mechanistic investigations into the ligand-metal interactions of this compound have been published. Such studies would provide valuable insights into the kinetics and thermodynamics of complex formation, but this area remains unexplored for this particular compound.

Applications in Materials Science and Supramolecular Chemistry

Role as a Building Block for Functional Materials

The modular nature of 1-(2-(Difluoromethoxy)phenyl)thiourea allows it to serve as a versatile building block, or synthon, in the synthesis of more complex functional materials.

Organic Building Blocks for Polymer Science

Thiourea (B124793) derivatives are utilized in polymer science due to their strong hydrogen-bonding capabilities, which can be used to direct the assembly of polymer chains and create materials with ordered structures and responsive properties. Although specific polymers incorporating this compound as a monomer are not documented, its structure is suitable for integration into polymer backbones or as a pendant group to introduce specific functionalities. The presence of the difluoromethoxy group can enhance properties such as thermal stability and solubility in organic solvents.

Components in Aggregation-Induced Emission (AIE) Systems

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive molecules become highly fluorescent upon aggregation. This effect is often found in molecules with rotatable groups, such as phenyl rings, where the restriction of intramolecular rotation in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence. While this compound has not been explicitly identified as an AIE-active compound, many thiourea derivatives containing aromatic rings exhibit such properties. The rotation of the difluoromethoxyphenyl group could potentially be restricted upon aggregation, making it a candidate for investigation in AIE systems for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

Precursors for Electronic and Optical Materials

Commercial suppliers often categorize this compound under materials for electronic and optical applications. Thiourea compounds can serve as precursors for the synthesis of metal sulfide (B99878) nanocrystals, which are quantum dots with applications in displays and solar cells. The reactivity of the thiourea group can be tuned by the substituents on the phenyl ring. The electron-withdrawing nature of the difluoromethoxy group would modulate the decomposition temperature and reactivity of the thiourea moiety, potentially offering better control over nanocrystal growth and final properties.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures. The thiourea group is a cornerstone of supramolecular synthesis due to its predictable and strong hydrogen-bonding behavior.

Hydrogen Bonding-Driven Self-Assembly

The two N-H groups on the thiourea moiety act as a strong bidentate hydrogen-bond donor. This allows this compound to interact strongly with hydrogen-bond acceptors and to self-assemble into ordered structures like tapes, sheets, or helices in the solid state. Studies on analogous substituted diphenylthioureas have shown that electron-withdrawing groups, similar to the difluoromethoxy group, enhance the acidity of the N-H protons, leading to stronger hydrogen bonds. This property is crucial for its use as an organocatalyst and for building robust supramolecular networks.

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Donor Group | Acceptor Group (Example) | Resulting Supramolecular Motif |

|---|---|---|

| Thiourea (N-H) | Carboxylate (C=O) | Dimer, Chain |

| Thiourea (N-H) | Pyridyl (N) | Dimer, Tape |

Formation of Co-crystals and Inclusion Compounds

The ability to form strong and directional hydrogen bonds makes thiourea derivatives excellent components for co-crystal engineering. Co-crystals are crystalline structures containing two or more different molecules in the same crystal lattice. By pairing this compound with other molecules (co-formers), it is possible to design materials with tailored physical properties, such as solubility and melting point.

Furthermore, thiourea is known to form inclusion compounds, where guest molecules are trapped within a crystalline host lattice. While urea (B33335) typically forms hexagonal channels to include linear guests, thiourea creates larger channels capable of hosting branched or cyclic molecules. The difluoromethoxyphenyl group would be part of the host lattice, and its electronic and steric properties would influence the shape and stability of the channels formed, thereby affecting the selectivity for guest molecules.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Design of Molecular Recognition Systems

The compound this compound is a molecule of significant interest in the field of supramolecular chemistry, particularly in the design of molecular recognition systems. Its structure, featuring a thiourea moiety and a difluoromethoxy-substituted phenyl ring, provides a unique combination of functional groups that can be exploited for selective binding of various guest species, especially anions. The design of molecular recognition systems based on this compound leverages the principles of non-covalent interactions, including hydrogen bonding and other weak interactions, to achieve high affinity and selectivity.

The thiourea group is a powerful and versatile functional group for the construction of synthetic receptors. mersin.edu.trnih.gov The two N-H protons of the thiourea moiety are sufficiently acidic to act as effective hydrogen-bond donors. nih.gov This allows the molecule to form strong and directional hydrogen bonds with anionic guest species. nih.govnih.gov The geometry of the thiourea group, with its two N-H groups, is pre-organized to form a bidentate binding site, which enhances the binding affinity for anions with complementary geometries. mersin.edu.tr

The presence of the 2-(difluoromethoxy)phenyl substituent on the thiourea core plays a crucial role in modulating the electronic properties and, consequently, the recognition capabilities of the molecule. The difluoromethoxy group (OCF₂H) is a unique structural motif with distinct physicochemical characteristics. researchgate.netnih.gov It is known to be a lipophilic unit that can also exhibit polar characteristics, allowing it to adapt to changes in the polarity of its molecular environment. researchgate.net This adaptability can be advantageous in molecular recognition, as it can influence the solubility of the receptor and its complexes, as well as participate in weaker interactions with the guest molecule.

Furthermore, the electron-withdrawing nature of the difluoromethoxy group can enhance the acidity of the thiourea N-H protons. This increased acidity leads to stronger hydrogen bonding interactions with anions, resulting in higher association constants for the receptor-guest complexes. nih.gov The strategic placement of this group at the ortho position of the phenyl ring can also induce specific conformational preferences in the molecule, which can contribute to the selectivity of the recognition process.

Research on various thiourea derivatives has demonstrated their efficacy as anion receptors. nih.govnih.gov These compounds have been shown to bind a range of anions, including halides (fluoride, chloride, bromide, iodide) and oxoanions (dihydrogen phosphate, hydrogen sulfate, nitrate). nih.gov The selectivity for different anions is often dictated by a combination of factors, including the basicity and geometry of the anion, as well as the electronic and steric properties of the substituents on the thiourea receptor.

For instance, thiourea-based receptors generally exhibit a higher affinity for more basic anions, such as fluoride (B91410) and dihydrogen phosphate, due to the formation of stronger hydrogen bonds. nih.gov The binding event can often be monitored by various spectroscopic techniques, including UV-vis, fluorescence, and ¹H NMR spectroscopy, allowing for the determination of binding affinities and stoichiometries of the complexes formed. nih.govresearchgate.netcapes.gov.br In some cases, the interaction with an anion can lead to a distinct color change, enabling the use of these compounds as colorimetric sensors. nih.gov

The design of molecular recognition systems based on this compound, therefore, represents a strategic approach to developing selective and sensitive receptors for anions. The synergistic effect of the thiourea and difluoromethoxy groups provides a robust platform for creating sophisticated supramolecular architectures with tailored recognition properties.

Illustrative Binding Affinities of a Phenylthiourea (B91264) Receptor

To illustrate the typical anion binding capabilities of phenylthiourea derivatives, the following table presents representative association constants (Kₐ) for a generic phenylthiourea receptor with various anions in an organic solvent. It is important to note that these are illustrative values based on published data for similar compounds and not specific experimental data for this compound.

| Anion | Association Constant (Kₐ) in M⁻¹ |

|---|---|

| Fluoride (F⁻) | 1.5 x 10⁵ |

| Chloride (Cl⁻) | 8.0 x 10³ |

| Bromide (Br⁻) | 1.2 x 10³ |

| Iodide (I⁻) | 5.0 x 10² |

| Dihydrogen Phosphate (H₂PO₄⁻) | 2.5 x 10⁴ |

| Hydrogen Sulfate (HSO₄⁻) | 9.0 x 10³ |

| Nitrate (NO₃⁻) | 6.5 x 10² |

1 2 Difluoromethoxy Phenyl Thiourea As a Synthetic Intermediate

Precursor for Complex Organic Molecule Synthesis

Thiourea (B124793) derivatives are versatile building blocks in the synthesis of a wide array of complex organic molecules, including many with significant biological activity. The thiourea functional group can participate in various chemical transformations, serving as a precursor for guanidines, carbodiimides, and other functional groups. The incorporation of the 2-(difluoromethoxy)phenyl substituent introduces unique electronic and steric properties that can influence the reactivity and properties of the resulting molecules.

The difluoromethoxy group is a recognized bioisostere for hydroxyl and methoxy (B1213986) groups, offering improved metabolic stability and increased lipophilicity without significantly altering the steric profile. This makes 1-(2-(difluoromethoxy)phenyl)thiourea a potentially valuable intermediate in medicinal chemistry for the synthesis of novel drug candidates. By reacting the thiourea with various electrophiles and subsequently modifying the structure, complex molecules with tailored pharmacological profiles can be constructed.

Table 1: Potential Reactions of this compound in Complex Molecule Synthesis

| Reaction Type | Reagents | Potential Product Class |

| Guanylation | Amines, Carbodiimide | Substituted Guanidines |

| Carbodiimide Formation | Desulfurizing Agents | Phenylcarbodiimides |

| Alkylation/Acylation | Alkyl/Acyl Halides | Isothiourea Derivatives |

Intermediate in the Formation of Heterocyclic Scaffolds

A primary and well-documented application of phenylthiourea (B91264) derivatives is in the synthesis of heterocyclic compounds. The thiourea moiety provides a reactive N-C-S backbone that can readily undergo cyclization reactions with a variety of bifunctional reagents to form a diverse range of heterocyclic rings.

One of the most common applications is the synthesis of 2-aminobenzothiazoles through oxidative cyclization. In this reaction, the phenylthiourea is treated with an oxidizing agent, such as bromine or iodine, which facilitates an intramolecular electrophilic cyclization onto the aromatic ring, followed by aromatization. The resulting 2-aminobenzothiazole (B30445) scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds. The presence of the difluoromethoxy group at the 2-position of the phenyl ring in this compound would be expected to yield 8-(difluoromethoxy)-2-aminobenzothiazoles, a class of compounds with potential for novel biological activities.

Beyond benzothiazoles, phenylthioureas can serve as precursors to other heterocyclic systems such as thiazolidinones, thiazoles, and pyrimidines, depending on the reaction partners and conditions employed.

Table 2: Examples of Heterocyclic Scaffolds Derived from Phenylthioureas

| Heterocyclic System | General Reaction |

| 2-Aminobenzothiazoles | Oxidative Cyclization |

| Thiazolidinones | Reaction with α-haloesters |

| Thiazoles | Hantzsch Thiazole (B1198619) Synthesis |

| Pyrimidines | Reaction with 1,3-dicarbonyl compounds |

Role in the Development of Other Fluorinated Organic Compounds

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery and materials science to modulate their physicochemical and biological properties. The difluoromethoxy group (-OCHF₂) in particular is of high interest due to its ability to act as a lipophilic hydrogen bond donor and its greater metabolic stability compared to a methoxy group.

While the primary role of this compound in synthesis would likely leverage the reactivity of the thiourea group, the difluoromethoxyphenyl moiety itself is a key structural feature. In principle, this compound could be used in reactions where the entire 2-(difluoromethoxy)phenylamino-thiocarbonyl fragment is incorporated into a larger molecule.

Q & A

Q. What are the optimal synthetic routes and purification methods for 1-(2-(Difluoromethoxy)phenyl)thiourea?

The synthesis typically involves reacting 2-(difluoromethoxy)aniline with a suitable isothiocyanate derivative under controlled conditions. Key parameters include:

- Solvent selection : Dichloromethane or toluene for solubility and reactivity .

- Temperature control : Reactions are performed at 0–25°C to minimize side-product formation .

- pH adjustment : Maintained near neutrality (pH 6–7) to stabilize the thiourea linkage .

Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity . Analytical validation via HPLC or NMR is critical for confirming structural integrity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H···S) and π–π stacking interactions, with torsion angles (e.g., C–C–N–C ≈44.6°) indicating planarity deviations .

- FTIR spectroscopy : Identifies thiourea C=S stretches (1,100–1,250 cm⁻¹) and N–H vibrations (3,200–3,400 cm⁻¹) .

- NMR : ¹⁹F NMR detects difluoromethoxy group splitting patterns (δ -70 to -80 ppm), while ¹H/¹³C NMR confirms aromatic substituents .

Advanced Research Questions

Q. How does the difluoromethoxy substituent influence biological activity compared to non-fluorinated analogs?

The difluoromethoxy group enhances:

- Lipophilicity : Improves membrane permeability (logP ~2.8 vs. ~1.5 for methoxy analogs) .

- Metabolic stability : Resistance to oxidative demethylation due to C–F bond strength .

- Target binding : Fluorine’s electronegativity strengthens hydrogen bonds with enzymes (e.g., neuraminidase IC₅₀ = 0.8 µM vs. 5.2 µM for non-fluorinated analogs) . Comparative studies with 4-(trifluoromethoxy)phenyl analogs show reduced steric hindrance, favoring tighter binding .

Q. What computational strategies are used to predict reactivity and binding modes of this compound?

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfur in thiourea as a nucleophile) .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., HIV-1 protease), showing hydrophobic contacts with difluoromethoxy groups and hydrogen bonds with thiourea NH .

- Docking studies : Autodock Vina predicts binding affinities (ΔG ≈ -9.2 kcal/mol for kinase inhibition) .

Q. How do structural modifications impact antimicrobial activity?

- Substituent position : 2-(difluoromethoxy)phenyl derivatives show 4-fold higher Staphylococcus aureus inhibition (MIC = 8 µg/mL) than 4-substituted analogs due to better membrane penetration .

- Thiourea vs. urea linkers : Thiourea derivatives exhibit superior activity (e.g., 90% Candida albicans growth inhibition vs. 60% for urea) due to enhanced hydrogen bonding .

- Hybrid structures : Adding indole moieties (e.g., 5-fluoroindole) increases DNA gyrase binding, reducing MIC to 2 µg/mL .

Q. What are the key challenges in analyzing contradictory bioactivity data across studies?

- Solubility variability : DMSO stock solutions >10 mM can precipitate in aqueous buffers, skewing IC₅₀ values .

- Assay interference : Thiourea’s redox activity may generate false positives in MTT assays; confirm via LC-MS .

- Species-specific effects : Human vs. murine CYP450 metabolism differences alter pharmacokinetic profiles (e.g., t₁/₂ = 3.2 hr vs. 1.8 hr) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.